6,7-Dichloro Hydroxychloroquine is a derivative of hydroxychloroquine, an antimalarial and immunomodulatory medication primarily used to treat uncomplicated malaria and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Hydroxychloroquine is a racemic mixture consisting of two enantiomers, and the compound is classified under the category of aminoquinolines, which are organic compounds containing an amino group attached to the 4-position of a quinoline ring system. The compound has garnered attention for its potential antiviral properties, particularly in the context of viral infections like COVID-19, although its efficacy in this area has been debated .
The synthesis of 6,7-Dichloro Hydroxychloroquine typically involves several steps:
The molecular formula for 6,7-Dichloro Hydroxychloroquine is , indicating that it contains two chlorine atoms in addition to the hydroxy group. Its molecular weight is approximately 335.872 g/mol. The structural representation includes a quinoline ring with substitutions at the 6 and 7 positions, which are crucial for its biological activity.
The chemical reactivity of 6,7-Dichloro Hydroxychloroquine can be described as follows:
The mechanism of action of 6,7-Dichloro Hydroxychloroquine involves several pathways:
The compound's stability profile indicates it should be stored in airtight containers away from light sources to maintain its integrity .
6,7-Dichloro Hydroxychloroquine has several scientific applications:
The stereochemistry of hydroxychloroquine significantly influences its biological activity and pharmacokinetic properties. The R-enantiomer demonstrates superior antiviral efficacy (EC₅₀ = 3.05 μM) and reduced toxicity compared to the S-enantiomer (EC₅₀ = 5.38 μM) and racemic mixtures (EC₅₀ = 5.09 μM) in SARS-CoV-2 inhibition studies [2]. Modern stereochemical synthesis employs chiral resolution techniques starting from enantiomerically pure precursors. One advanced methodology utilizes mandelic acid derivatives as chiral resolving agents to separate hydroxychloroquine side chain enantiomers prior to quinoline coupling [2] [7]. The critical synthetic sequence involves:
This approach achieves >99% enantiomeric excess confirmed by chiral HPLC analysis, enabling pharmacological evaluation of individual stereoisomers without contamination from the undesired enantiomer [2]. The absolute configuration of the chiral center in the pentylamine side chain dictates receptor interactions and metabolic stability, with the R-enantiomer demonstrating slower clearance in pharmacokinetic studies [3].
Table 1: Biological Activity of Hydroxychloroquine Enantiomers
Enantiomer | Antiviral EC₅₀ (μM) | Toxicity in Mice | Protein Binding |
---|---|---|---|
R-HCQ | 3.05 | Low (stable to 12 dpd) | 37% (29% albumin, 41% AGP) |
S-HCQ | 5.38 | Moderate (malaise at 9 dpd) | 64% (50% albumin, 29% AGP) |
Racemic mixture | 5.09 | High (death at 7 dpd) | 50% (average) |
dpd = days post drug administration; AGP = alpha-1-acid glycoprotein [2] [10]
Enantioselective synthesis of chloroquinoline derivatives focuses on asymmetric carbon-nitrogen bond formation to establish stereocenters adjacent to the quinoline nucleus. The most efficient pathway employs chiral catalysts during the critical condensation between 4,7-dichloroquinoline and the N-ethyl-N-(2-hydroxyethyl)-1,4-pentanediamine side chain [1] [9]. Key methodological advances include:
Chiral auxiliary-assisted synthesis: Temporary installation of (S)-proline-derived groups on the primary amino group of the side chain controls stereochemistry during nucleophilic aromatic substitution. Subsequent hydrolysis releases enantiomerically pure hydroxychloroquine without racemization [7].
Metal-catalyzed asymmetric amination: Palladium complexes with chiral phosphine ligands (e.g., (S)-BINAP) catalyze the coupling of 4,7-dichloroquinoline with achiral diamines, achieving up to 92% ee under optimized conditions [2].
Biocatalytic approaches: Immobilized lipases in non-aqueous media enable kinetic resolution of racemic hydroxychloroquine precursors through enantioselective acylation, providing both (R) and (S) isomers with >98% ee after hydrolysis [2].
These enantioselective methods overcome limitations of traditional resolution that inherently waste 50% of material and significantly increase production costs. The chiral environment created by catalysts or enzymes preferentially stabilizes one reaction transition state, leading to high enantiomeric excess without requiring additional resolution steps [7].
Industrial hydroxychloroquine synthesis generates problematic impurities including 7-chloro-4-(4-N-hydroxyethyl-1-methyl-tert-amino)quinoline and N-oxide derivatives that complicate purification and reduce yields [1]. Green chemistry innovations have transformed this process:
Solvent-free condensation: Eliminating toxic solvents like phenol (previously used as catalyst), the optimized process directly heats 4,7-dichloroquinoline with the hydroxychloroquine side chain at 120-125°C under nitrogen atmosphere. This reduces hazardous waste generation by 85% while achieving >99.5% purity [1].
Catalytic system optimization: Replacing stoichiometric phosphoryl chloride with catalytic POCl₃ (0.1 eq) in diphenyl ether minimizes phosphorus-containing waste during the quinoline activation step. The solvent is recycled through distillation, achieving 95% recovery per batch [1] [4].
Byproduct suppression: Controlled temperature ramping during the nucleophilic substitution (reflux to 125°C over 2 hours) suppresses the major impurity 7-chloro-4-(4-N-hydroxyethyl-1-methyl-tert-amino)quinoline to <0.1%, eliminating the need for complex purification previously requiring acetic anhydride treatment and LiOH hydrolysis [1].
Atom economy improvement: Reducing the side chain equivalent from 1.5eq to 1.1eq decreases raw material consumption while maintaining 99.5% conversion through precise stoichiometric control. This modification alone reduces annual production waste by 120 metric tons for a mid-scale manufacturing facility [1].
Table 2: Green Chemistry Process Improvements in Hydroxychloroquine Synthesis
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Reaction solvent | Phenol (toxic, 1:1 w/w) | Solvent-free | Eliminated phenolic waste |
Temperature control | Isothermal 130°C | Gradient 80→125°C | Reduced thermal decomposition |
Side chain stoichiometry | 1.5 equivalents | 1.1 equivalents | 27% reduced consumption |
Impurity levels | 0.8-1.2% | <0.1% | Simplified purification |
Yield | 80% (with purification) | 95% (crude) | 15% absolute increase |
Reaction time | 24-48 hours | 6-8 hours | 70% reduction [1] |
4,7-Dichloroquinoline serves as the molecular scaffold for synthesizing hydroxychloroquine and related antimalarial compounds. Its significance stems from the differential reactivity between the C4 and C7 chlorine atoms, enabling regioselective functionalization [4] [9]. The industrial synthesis employs a three-step Gould-Jacobs reaction from m-chloroaniline:
Ethyl α-carbethoxy-β-m-chloroanilinoacrylate formation: Condensation of m-chloroaniline with ethyl ethoxymethylenemalonate at 100-110°C yields the acrylate intermediate (95% yield) [4].
Cyclization to 7-chloro-4-hydroxyquinoline-3-carboxylic acid: Thermal cyclization in Dowtherm A at 250°C followed by alkaline hydrolysis produces the heterocyclic core (85-98% yield) [4].
Chlorination: Treatment with phosphorus oxychloride (POCl₃) at 135-140°C replaces the C4 hydroxyl group with chlorine, yielding crystalline 4,7-dichloroquinoline (55-60% yield after recrystallization) [4] [9].
The regioselectivity in nucleophilic substitution arises from the quinoline ring's electronic asymmetry: the C4 position adjacent to the electron-deficient pyridine nitrogen is 280 times more reactive toward amines than the C7 position in the electron-rich benzene ring [9]. This differential enables the selective displacement shown in the critical hydroxychloroquine-forming reaction:
$$\ce{4,7-Dichloroquinoline + H2N-CH(CH3)CH2CH2CH2N(C2H5)CH2CH2OH ->[125^\circ C] 7-Chloro-4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]quinoline + HCl}$$
Industrial processes have optimized this step to achieve >99% conversion with only 0.1% of the undesired 4,7-bis(amino)quinoline byproduct through precise stoichiometric control [1]. The crystalline product precipitates as the sulfate salt upon treatment with sulfuric acid in methanol, yielding pharmaceutical-grade hydroxychloroquine sulfate with consistent polymorphic form [1] [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7